(2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core fused with a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a thiophene aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve crystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the development of novel organic compounds.
Mechanism of Action
The mechanism of action of (2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness: (2E)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is unique due to its fused pyrrolo[3,4-d]pyrimidine and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(4-3-11-2-1-5-18-11)16-7-10-6-14-9-15-12(10)8-16/h1-6,9H,7-8H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKBLOSQZGZFBD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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